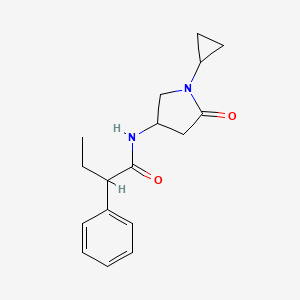

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-2-15(12-6-4-3-5-7-12)17(21)18-13-10-16(20)19(11-13)14-8-9-14/h3-7,13-15H,2,8-11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUCJWRCMGRNOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor to form the pyrrolidinone ring, followed by the introduction of the cyclopropyl group. The final step involves the coupling of the pyrrolidinone derivative with a phenylbutanamide moiety under specific reaction conditions, such as the use of a base and a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-phenylbutanamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development for treating specific diseases.

Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core ring systems, substituents, and functional groups. Below is a detailed comparison:

Thiazolidin-4-one Derivatives (NAT-1 and NAT-2)

- Core Structure : NAT-1 and NAT-2 () feature a thiazolidin-4-one ring, a five-membered heterocycle with sulfur and nitrogen, compared to the pyrrolidin-5-one core of the target compound.

- Substituents :

- NAT-1: 4-Methoxyphenyl at C2 and nicotinamide at N3.

- NAT-2: Bulky 3,5-di-tert-butyl-4-hydroxyphenyl at C2 and nicotinamide at N3.

- The target compound’s cyclopropyl group introduces steric constraints absent in NAT-1/NAT-2, possibly altering binding kinetics .

Complex Butanamide Derivatives (Compounds m, n, o)

- Core Structure: These compounds () share a butanamide backbone but incorporate a hexane chain with hydroxy, dimethylphenoxy, and tetrahydro-pyrimidinone substituents.

- Substituents: All three isomers include 2-(2,6-dimethylphenoxy)acetamido and hydroxy groups, with stereochemical variations at C2, C4, and C4.

- Functional Differences: The hydroxy and dimethylphenoxy groups in m, n, o increase hydrophilicity and hydrogen-bonding capacity, contrasting with the target compound’s lipophilic cyclopropyl and phenyl groups. The stereochemical complexity of m, n, o may confer selective bioactivity compared to the target’s simpler planar phenylbutanamide .

Pyrrolidine-2-carboxamide Derivative (BBAC)

- Core Structure: BBAC () contains a pyrrolidine ring (non-oxidized) versus the pyrrolidin-5-one in the target.

- Substituents :

- A biphenyl group at C2 and a benzimidazole thioether at the acyl side chain.

- Functional Differences: The benzimidazole thioether in BBAC introduces sulfur-mediated hydrophobic interactions, absent in the target’s phenylbutanamide.

Trifluoromethyl-Substituted Amide (MOP)

- Core Structure: MOP () features a cyano-substituted ethyl backbone with trifluoromethylphenoxy and sulfanylbenzamide groups.

- Substituents: Two trifluoromethyl groups and a cyano group enhance metabolic stability and electronegativity.

- Functional Differences :

Data Table: Structural and Functional Comparison

Key Research Findings

- Ring Puckering: The target compound’s pyrrolidin-5-one ring exhibits a puckered conformation (Cremer-Pople amplitude ~0.5 Å), distinct from the flatter thiazolidinone in NAT-1/NAT-2 .

- Solubility : The absence of polar groups (e.g., hydroxy in m, n, o) suggests lower aqueous solubility than m, n, o but higher lipophilicity for membrane penetration .

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-phenylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. The following sections detail its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropyl group, a pyrrolidine moiety, and an amide functional group, which are believed to contribute to its biological activity.

Research indicates that the biological activity of this compound may be linked to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which could play a role in its pharmacological effects.

- Receptor Interaction : It is hypothesized that this compound interacts with specific receptors in the body, potentially influencing neurotransmitter systems.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the pyrrolidine structure have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. In particular, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases.

Case Studies

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

- Study on Antibacterial Activity : A series of synthesized compounds were tested against multiple bacterial strains. The results indicated that modifications in the chemical structure significantly influenced antibacterial potency.

- Enzyme Inhibition Study : Another study assessed the inhibitory effects on urease and AChE. The results showed that specific substitutions on the pyrrolidine ring enhanced enzyme inhibition, suggesting a structure-activity relationship.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.